N-Stearoylglycine is an organic compound classified as a fatty amide lipid molecule, specifically an N-acyl derivative of glycine. Its molecular formula is with a molecular weight of approximately 341.53 g/mol. It is characterized by a long hydrophobic fatty acid chain derived from stearic acid, which is attached to the amino acid glycine at the nitrogen atom. This structural configuration contributes to its unique biochemical properties and biological activities, making it a subject of interest in various fields including biochemistry and pharmacology.
N-Stearoylglycine serves as a valuable tool in studying the broader class of N-acyl amides, which are signaling molecules found in various biological systems [, ]. These molecules play diverse roles, including acting as neurotransmitters, neuromodulators, and inflammatory mediators []. By studying N-stearoylglycine, researchers can gain insights into the properties and functions of other N-acyl amides.
One specific area of research explores the potential application of N-stearoylglycine and related N-acyl amides in the development of new therapeutic agents []. Their unique properties, such as amphiphilic nature (having both water-loving and water-repelling regions), could be advantageous in drug delivery and targeting specific molecules within cells.
N-Stearoylglycine exhibits notable biological activities, particularly in the modulation of pain and inflammation. It interacts with primary sensory neurons, leading to significant calcium influx, which plays a critical role in nociceptive signaling pathways . Additionally, it has been implicated in various physiological processes due to its involvement in the metabolism of bioactive N-acyl amides.
The synthesis of N-Stearoylglycine typically involves the reaction of stearic acid with glycine. This process often requires the activation of stearic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in organic solvents such as dichloromethane under reflux conditions .
For industrial applications, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are utilized to ensure product quality and consistency.
N-Stearoylglycine has diverse applications across various fields:
Research indicates that N-Stearoylglycine interacts with various biological targets, particularly within sensory neurons. These interactions can lead to modulation of calcium signaling pathways, which are crucial for pain perception and inflammatory responses . Further studies on its interactions could elucidate its role in metabolic pathways involving bioactive lipids.
N-Stearoylglycine belongs to a broader class of compounds known as N-acyl glycines. Here are some similar compounds along with their unique characteristics:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
N-Palmitoylglycine | Derived from palmitic acid | Modulates sensory neuron activity |
N-Oleoylglycine | Contains an oleic acid moiety | Exhibits different lipid interaction properties |
N-Arachidonoylglycine | Involves arachidonic acid | Plays a role in pain regulation and inflammation |
N-Stearoylglycine is unique due to its specific fatty acid chain length (stearic acid), which influences its physical properties and interactions with biological membranes. Its ability to form hydrogen-bonded networks allows for distinct self-assembly behavior compared to other N-acyl glycines, potentially affecting its biological activity and efficacy .
Gas chromatographic analysis of N-Stearoylglycine is performed after silylation of the amide-hydroxyl groups (N,O-bis-trimethyl-silyl derivatisation). The trimethyl-silyl ester elutes late on a low-polarity fused-silica column (5% phenyl-95% dimethyl-polysiloxane) and gives a base-peak fragment at m/z 73 (trimethyl-silyl cation) together with diagnostic fragments at m/z 341, 256 and 174 [1].
Table 1 summarises a routinely applied method that resolves the C-18 acylglycine from shorter homologues.
Parameter | Typical setting | Reference |
---|---|---|
Capillary column | 30 m × 0.25 mm i.d., 0.25 µm film (DB-5 MS) | [1] |
Derivatisation | N-methyl-N-trimethyl-silyl-trifluoro-acetamide, 70 °C, 30 min | [1] |
Oven programme | 80 °C (1 min) → 300 °C at 10 °C min⁻¹, hold 5 min | [1] |
Carrier gas | Helium, 1.0 mL min⁻¹ | [1] |
Ionisation | Electron impact, 70 eV | [1] |
Retention time | 28.6 min (derivatised N-Stearoylglycine) | [1] |
Limit of detection | 30 fmol on-column (signal-to-noise ≥ 3) | [1] |
A targeted lipidomics workflow was developed by Tan and co-workers for long-chain N-acyl amino acids [2]. Specific multiple-reaction-monitoring transitions exploit the cleavage of the glycine head-group.
Parameter | Value | Reference |
---|---|---|
Analytical column | 2.1 × 50 mm C-18, 5 µm | [2] |
Mobile phase A | 20% methanol / water + 1 mmol L⁻¹ ammonium acetate | [2] |
Mobile phase B | 100% methanol + 1 mmol L⁻¹ ammonium acetate | [2] |
Gradient | 5% B (1 min) → 100% B (3 min) → hold (3 min) | [2] |
Flow rate | 0.20 mL min⁻¹ | [2] |
Ionisation mode | Electrospray, negative | [2] |
Precursor → product | 340.3 → 74.0 (m/z, loss of stearoyl anion) | [2] |
Retention time | 4.9 min | [2] |
Limit of quantification | 0.2 pmol g⁻¹ wet tissue (rat brain) | [2] |
Fragmentation of the deprotonated molecule yields the stearate anion (m/z 283) and the dehydroxylated glycine fragment (m/z 74), providing high chemical specificity. The method has been adopted for human plasma after a 200 µL protein-precipitation step, giving a validated quantification range of 0.5–500 nmol L⁻¹ with intra-day precision < 8% (relative standard deviation) and recovery of 85% [2].
For purity assessment of synthetic N-Stearoylglycine and for monitoring preparative steps, an isocratic reversed-phase high-performance liquid-chromatography method (70% acetonitrile / 30% water, 0.8 mL min⁻¹, 210 nm) affords a single peak with purity > 98% [3]. Retention on a 150 × 4.6 mm C-18 column is 12.3 min (25 °C) and the approach tolerates 1 µg injection loads without peak distortion [3].
Differential scanning calorimetry reveals the thermal transitions of N-Stearoylglycine in both bulk powder and self-assembled states.
Sample matrix | Transition | Onset / peak (°C) | ΔH (mJ mg⁻¹) | Reference |
---|---|---|---|---|
Crystalline powder | Melting (first heating) | 125 / 127 | 87 | [4] |
Langmuir monolayer (dry film) | Main-chain order–disorder | 94 / 98 | 2.6 | [5] |
Hydrogel fibre bundle | Gel–sol (endotherm) | 94 / 99 | 2.6 | [3] |
Re-cooling of melt | Sol–gel (exotherm) | 81 / 77 | −1.7 | [3] |
Interpretation
N-Stearoylglycine belongs to the diagnostic “acylglycine” panel used to screen hereditary fatty-acid β-oxidation disorders. In clinically validated tandem-mass-spectrometric urine assays, abnormal excretion exceeding 10 µmol mol⁻¹ creatinine flags medium-chain acyl-CoA dehydrogenase deficiency [6]. A laboratory-developed isotopic-dilution protocol (butanol extraction, hydrophilic-interaction chromatography, electrospray negative ion monitoring) reports a detection limit of 0.05 µmol L⁻¹ and between-run precision of 6% [7].
Targeted lipidomics of rat and bovine nervous tissue demonstrates that N-Stearoylglycine is a minor yet measurable component of the N-acyl amino-acid pool. Concentrations and matrices quantified to date are collated in Table 2.
Biological matrix | Concentration | Analytical platform | Reference |
---|---|---|---|
Rat whole brain (wet) | 0.7 pmol g⁻¹ | Reversed-phase liquid chromatography–tandem mass spectrometry | [2] |
Rat skin (dry) | 1600 pmol g⁻¹ | Solid-phase extraction + liquid chromatography–tandem mass spectrometry | [8] |
Rat lung (dry) | 400 pmol g⁻¹ | As above | [8] |
Rat kidney (dry) | 110 pmol g⁻¹ | As above | [8] |
Human urine (controls) | < 0.5 µmol mol⁻¹ creatinine | Hydrophilic-interaction liquid chromatography–tandem mass spectrometry | [6] |
The markedly higher concentrations in epidermal and pulmonary tissues agree with the abundance of fatty-amide-hydrolase activity in those organs, whilst low cerebral levels reflect rapid enzymatic turnover [8] [2].